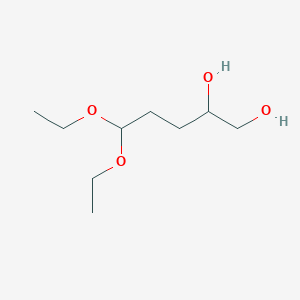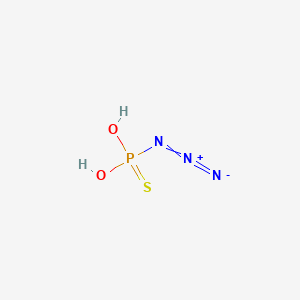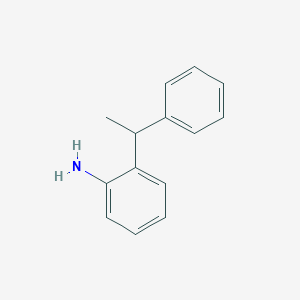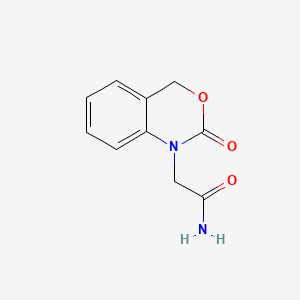
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of an amine with an ortho-hydroxybenzamide in the presence of a dehydrating agent. The reaction conditions often require heating and the use of solvents such as ethanol or acetonitrile to facilitate the cyclization process.
Industrial Production Methods
On an industrial scale, the production of 2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
化学反应分析
Types of Reactions
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in halogenated or alkylated derivatives.
科学研究应用
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound has potential as a bioactive agent, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of advanced materials, such as high-performance resins and coatings.
作用机制
The mechanism by which 2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The exact pathways involved can vary and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
2H-3,1-Benzoxazine-1(4H)-acetamide: Lacks the 2-oxo group, which may affect its reactivity and applications.
Benzoxazoles: Similar ring structure but different functional groups, leading to distinct chemical properties.
Benzoxazines: A broader class of compounds that includes various derivatives with different substituents.
Uniqueness
2H-3,1-Benzoxazine-1(4H)-acetamide, 2-oxo- is unique due to the presence of both the benzoxazine ring and the 2-oxo group. This combination imparts specific chemical reactivity and potential for diverse applications that may not be shared by other similar compounds.
属性
CAS 编号 |
35382-70-8 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
2-(2-oxo-4H-3,1-benzoxazin-1-yl)acetamide |
InChI |
InChI=1S/C10H10N2O3/c11-9(13)5-12-8-4-2-1-3-7(8)6-15-10(12)14/h1-4H,5-6H2,(H2,11,13) |
InChI 键 |
KSZRPRRQQJMVQN-UHFFFAOYSA-N |
规范 SMILES |
C1C2=CC=CC=C2N(C(=O)O1)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


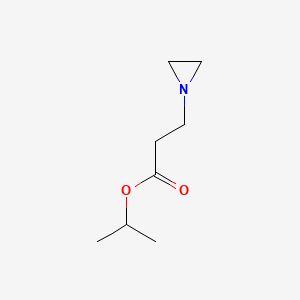
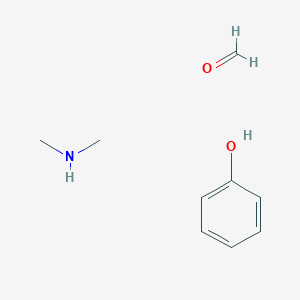

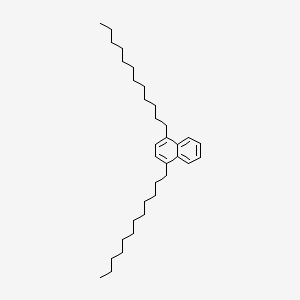
![9-Azabicyclo[4.2.1]nona-2,4-diene-9-carbaldehyde](/img/structure/B14694670.png)
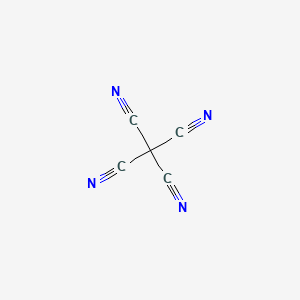
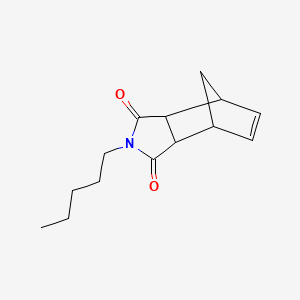

![2-[2-(3,4-Dimethoxyphenyl)cyclohexyl]sulfanylacetic acid](/img/structure/B14694694.png)
![N-[(5-nitrofuran-2-yl)methylideneamino]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B14694706.png)

